2-Iodo-1-phenylethanol 2-Iodo-1-phenylethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17837848
InChI: InChI=1S/C8H9IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
SMILES:
Molecular Formula: C8H9IO
Molecular Weight: 248.06 g/mol

2-Iodo-1-phenylethanol

CAS No.:

Cat. No.: VC17837848

Molecular Formula: C8H9IO

Molecular Weight: 248.06 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1-phenylethanol -

Specification

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
IUPAC Name 2-iodo-1-phenylethanol
Standard InChI InChI=1S/C8H9IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Standard InChI Key RRZFAKGGPQMDFD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CI)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Iodo-1-phenylethanol consists of a phenyl group bonded to a two-carbon chain, with an iodine atom and a hydroxyl group occupying the first and second positions, respectively. Its molecular structure enables participation in diverse chemical transformations, including nucleophilic substitutions and stereoselective reactions. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₉IO
Molecular Weight248.06 g/mol
Boiling PointNot reported-
Density1.76 g/cm³ (analog)

The compound’s iodine atom confers higher polarizability compared to chlorine or bromine analogs, enhancing its reactivity in cross-coupling reactions .

Synthesis Methods

Halogenation of Phenylethanol Derivatives

The most common synthesis route involves halogenating 1-phenylethanol using iodinating agents. While detailed protocols are scarce, analogous methods for brominated derivatives suggest using N-iodosuccinimide (NIS) under radical or electrophilic conditions. For example:

1-Phenylethanol+NISAIBN, CCl₄2-Iodo-1-phenylethanol+Succinimide\text{1-Phenylethanol} + \text{NIS} \xrightarrow{\text{AIBN, CCl₄}} \text{2-Iodo-1-phenylethanol} + \text{Succinimide}

This method mirrors bromination strategies but requires rigorous temperature control to avoid over-iodination.

Microbial Asymmetric Synthesis

Patent literature reveals microbial reduction of 2-amino-1-phenylethanone derivatives using Rhodococcus or Staphylococcus strains to yield enantiomerically enriched 2-substituted-1-phenylethanols . Applying this to 2-iodo analogs could enable access to (R)- or (S)-configured products, critical for chiral drug synthesis .

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The iodine atom undergoes facile displacement by nucleophiles (e.g., hydroxide, amines) via Sₙ2 mechanisms. For instance, treatment with aqueous NaOH yields 1-phenylethanol:

2-Iodo-1-phenylethanol+NaOH1-Phenylethanol+NaI+H₂O\text{2-Iodo-1-phenylethanol} + \text{NaOH} \rightarrow \text{1-Phenylethanol} + \text{NaI} + \text{H₂O}

This reactivity is exploited in synthesizing alcohols and ethers .

Oxidation and Reduction

  • Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 2-iodoacetophenone .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes iodine, producing ethylbenzene derivatives.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in ethanol:

2-Iodo-1-phenylethanol+Ar-B(OH)₂Pd(0)Biaryl-ethanol+Byproducts\text{2-Iodo-1-phenylethanol} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(0)}} \text{Biaryl-ethanol} + \text{Byproducts}

Such reactions are pivotal for constructing complex aromatic systems .

Applications in Organic Synthesis and Medicinal Chemistry

Pharmaceutical Intermediates

2-Iodo-1-phenylethanol serves as a precursor to β-blockers and antipsychotic agents. For example, its coupling with epichlorohydrin yields iodinated epoxides, intermediates in atenolol analogs .

Asymmetric Catalysis

Enantiopure derivatives, such as (R)-2-iodo-1-phenylethanol, are synthesized via biocatalytic reduction using ketoreductases. These chiral alcohols are crucial for producing optically active amines and esters .

Biological Activity and Toxicity

Limited toxicological data exist, but structural analogs exhibit moderate cytotoxicity. In vitro studies suggest potential inhibition of cytochrome P450 enzymes, warranting caution in drug design .

Comparative Analysis with Halogenated Analogs

CompoundReactivity (Relative)Applications
2-Bromo-1-phenylethanolModeratePharmaceutical intermediates
2-Chloro-1-phenylethanolLowSolvent additives
2-Iodo-1-phenylethanolHighCross-coupling reactions

The iodine derivative’s superior leaving-group ability makes it preferred for metal-catalyzed reactions .

Research Advancements and Future Directions

Recent studies focus on optimizing microbial synthesis for greener production . Additionally, computational modeling predicts favorable binding to thyroid receptors, suggesting unexplored endocrine applications . Future work should prioritize:

  • Toxicological Profiling: Systematic in vivo studies to assess long-term effects.

  • Enantioselective Synthesis: Developing robust biocatalysts for (R)- and (S)-isomers.

  • Material Science Applications: Exploring use in liquid crystals or conductive polymers.

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